molecular formula C12H15N2O11V B1193784 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate CAS No. 476310-60-8

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate

Cat. No.: B1193784
CAS No.: 476310-60-8
M. Wt: 414.19
InChI Key: HCJXRYXYWPOIGP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). It is a vanadium complex with significant biological activity, particularly in inhibiting PTEN, a tumor suppressor protein. This compound has shown potential in various scientific research applications, including cancer treatment and neuroprotection .

Mechanism of Action

Target of Action

VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of Phosphatase and Tensin Homologue Deleted on Chromosome 10 (PTEN) . PTEN is a phosphatidylinositol triphosphate 3-phosphatase that counteracts phosphoinositide 3-kinases .

Mode of Action

VO-Ohpic (trihydrate) interacts with PTEN, inhibiting its function . The inhibition of PTEN by VO-Ohpic is fully reversible . Both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected by VO-Ohpic, demonstrating a noncompetitive inhibition of PTEN .

Biochemical Pathways

The inhibition of PTEN by VO-Ohpic leads to an increase in the levels of Phosphatidylinositol 3,4,5-triphosphate (PIP3) . This in turn leads to the phosphorylation of Akt , a protein kinase involved in cell survival and glucose metabolism . The balance of PTEN and phosphoinositide 3-kinases (PI3K) activities determines the cellular PIP3 levels, which in turn is recognized by other signaling components such as Akt .

Result of Action

The inhibition of PTEN by VO-Ohpic results in increased PIP3 levels, phosphorylation of Akt, and glucose uptake . It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .

Action Environment

The action of VO-Ohpic can be influenced by environmental factors. For instance, chronic stress, an environmental risk factor for depression, causes neuronal atrophy in the prefrontal cortex (PFC) and other brain regions . In this context, VO-Ohpic’s inhibition of PTEN could potentially have therapeutic effects by counteracting these changes .

Biochemical Analysis

Biochemical Properties

VO-Ohpic (trihydrate) plays a crucial role in biochemical reactions by inhibiting PTEN, a lipid phosphatase that dephosphorylates phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) interacts with PTEN through noncompetitive inhibition, affecting both the Km and Vmax of the enzyme . The inhibition constants (Kic and Kiu) for VO-Ohpic (trihydrate) are 27 ± 6 nM and 45 ± 11 nM, respectively .

Cellular Effects

VO-Ohpic (trihydrate) has profound effects on various cell types and cellular processes. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, leading to enhanced phosphorylation of Akt and increased glucose uptake in adipocytes . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, VO-Ohpic (trihydrate) has been shown to attenuate glucocorticoid-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head by activating Nrf2 signaling and inhibiting the mitochondrial apoptosis pathway .

Molecular Mechanism

The molecular mechanism of VO-Ohpic (trihydrate) involves its interaction with PTEN, leading to the inhibition of the enzyme’s lipid phosphatase activity. This inhibition results in increased levels of PIP3, which activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) binds to PTEN in a noncompetitive manner, affecting both the Km and Vmax of the enzyme . Additionally, VO-Ohpic (trihydrate) has been shown to block the development of suppressor activity in regulatory T cells activated with indoleamine 2,3-dioxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VO-Ohpic (trihydrate) have been observed to change over time. The inhibition of PTEN by VO-Ohpic (trihydrate) is fully reversible, and the compound demonstrates stability under desiccating conditions when stored at -20°C . Long-term studies have shown that VO-Ohpic (trihydrate) can maintain its inhibitory effects on PTEN for extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of VO-Ohpic (trihydrate) vary with different dosages in animal models. For example, in mice, a dosage of 10 µg/kg administered intraperitoneally has been shown to decrease left ventricular systolic pressure and heart rate, as well as protect against ischemia/reperfusion-induced myocardial infarction . Additionally, long-term treatment with VO-Ohpic (trihydrate) has resulted in increased survival rates and significant tumor growth suppression in animal models .

Metabolic Pathways

VO-Ohpic (trihydrate) is involved in several metabolic pathways, primarily through its inhibition of PTEN. By increasing PIP3 levels, VO-Ohpic (trihydrate) activates the Akt pathway, which plays a critical role in regulating glucose metabolism, cell growth, and survival . The compound also influences the mitochondrial apoptosis pathway and activates Nrf2 signaling, which are important for cellular protection and stress response .

Transport and Distribution

Within cells and tissues, VO-Ohpic (trihydrate) is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to increase PIP3 levels and activate downstream signaling pathways suggests that it may be localized to specific cellular compartments where these processes occur . VO-Ohpic (trihydrate) has been shown to be active in vivo, indicating effective transport and distribution within the body .

Subcellular Localization

The subcellular localization of VO-Ohpic (trihydrate) is closely related to its activity and function. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, which are primarily localized to the plasma membrane where they participate in signaling pathways . Additionally, the compound’s effects on mitochondrial apoptosis suggest that it may also localize to mitochondria, influencing mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is synthesized through a series of chemical reactions involving vanadium and hydroxypyridinecarboxylate ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydroxypyridinecarboxylic acid in an aqueous medium, followed by crystallization to obtain the trihydrate form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard chemical synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate primarily undergoes complexation reactions due to its vanadium center. It can participate in oxidation-reduction reactions, where the vanadium ion changes its oxidation state. Additionally, it can form coordination complexes with various ligands .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include vanadium pentoxide, hydroxypyridinecarboxylic acid, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound include various vanadium complexes, depending on the ligands and reaction conditions used. These complexes can exhibit different biological activities and properties .

Comparison with Similar Compounds

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.

Properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVLCDIRYQMAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O10V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.